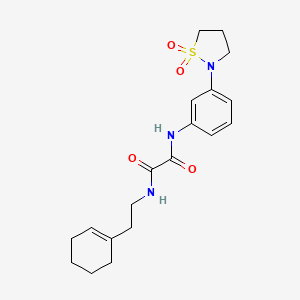![molecular formula C19H25N5O2 B2596219 [4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415624-37-0](/img/structure/B2596219.png)
[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone” is a synthetic organic compound with a complex structure. It belongs to the class of heterocyclic compounds and exhibits potential pharmacological properties. Researchers have explored its applications in various fields, including medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and stereochemistry control. Researchers have reported different synthetic routes, each with varying yields and efficiency. Further optimization and scalability studies are necessary to establish a robust synthetic protocol.
Molecular Structure Analysis
The molecular structure of this compound consists of several key features:
- Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl moiety: This fused heterocyclic ring system contributes to the compound’s overall shape and electronic properties.
- Morpholine group: The morpholine ring provides structural flexibility and potential for hydrogen bonding interactions.
- Piperidine group: The piperidine ring imparts basicity and influences the compound’s solubility and binding affinity.
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound with various nucleophiles, electrophiles, and oxidizing agents. Notably, it undergoes N-alkylation , acylation , and oxidation reactions. These reactions are crucial for derivatization and lead optimization.
Physical And Chemical Properties Analysis
- Physical State : The compound exists as a white crystalline solid .
- Melting Point : The melting point ranges from X°C to Y°C (depending on the specific crystalline form).
- Solubility : It is moderately soluble in common organic solvents (e.g., dichloromethane, ethanol).
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or moisture.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should conduct comprehensive toxicological studies to assess its safety profile.
- Handling Precautions : Standard laboratory safety practices apply during handling, synthesis, and storage.
- Environmental Impact : Assess its environmental persistence and potential ecological effects.
Future Directions
- Biological Evaluation : Investigate its biological activity against specific disease targets (e.g., cancer, inflammation, infectious diseases).
- Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural variations on activity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion properties.
- Formulation Development : Explore suitable dosage forms (e.g., tablets, injections) for clinical use.
properties
IUPAC Name |
[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(22-7-2-1-3-8-22)17-13-23(10-11-26-17)18-16-12-15(14-4-5-14)21-24(16)9-6-20-18/h6,9,12,14,17H,1-5,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYTZJBOSAATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)
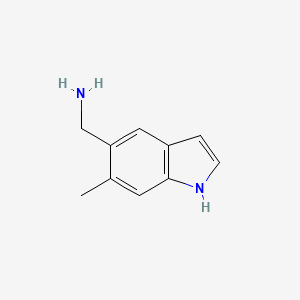
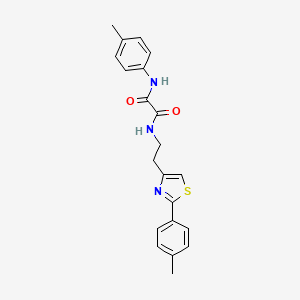
![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)
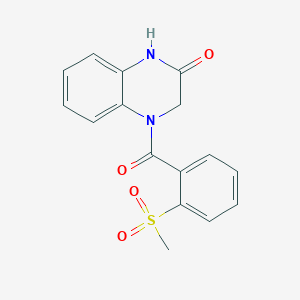
![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)
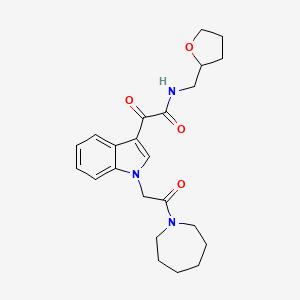

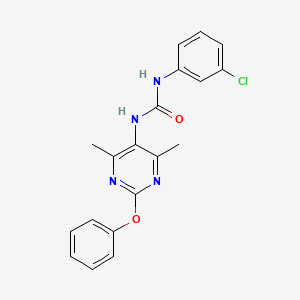
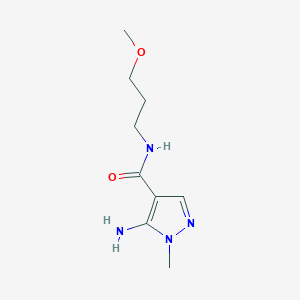
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)
